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Compound of Interest
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Cat. No.: B146303

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and reactivity of 4-Chlorobutanoic acid. A critical intermediate in the synthesis of
various pharmaceuticals and fine chemicals, this document consolidates essential data,
detailed experimental protocols, and spectroscopic analysis to serve as a vital resource for
researchers and professionals in drug development and chemical synthesis. All quantitative
data is presented in structured tables for clarity and comparative analysis. Furthermore, key
experimental workflows are visualized using the DOT language to facilitate a deeper
understanding of the procedural steps.

Chemical Structure and Identification

4-Chlorobutanoic acid is a halogenated carboxylic acid with a linear four-carbon chain. The
chlorine atom is substituted at the terminal (fourth) carbon position, while a carboxyl group
resides at the other end.

Chemical Structure:
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Caption: 2D Structure of 4-Chlorobutanoic acid.

Table 1: Chemical Identification

Identifier Value

IUPAC Name 4-chlorobutanoic acid

CAS Number 627-00-9[1][2]

Molecular Formula C4H7CIO2[1][2]

Molecular Weight 122.55 g/mol [1][2]

SMILES c(cc(=0)o)cCl

nchi INChl=1S/C4H7Cl0O2/c5-3-1-2-4(6)7/h1-3H2,
(H,6,7)[1]

Synonyms 4-Chlorobutyric acid, y-Chlorobutyric acid[1]

Physicochemical Properties

The physical and chemical properties of 4-Chlorobutanoic acid are summarized in the table
below. These properties are crucial for its handling, storage, and application in chemical
reactions.

Table 2: Physicochemical Properties
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Property Value Reference

Colorless to light yellow liquid
Appearance ] ] [3]
or crystalline solid

Melting Point 12-16 °C [4]
Boiling Point 196 °C at 22 mmHg [4]
Density 1.24 g/mL at 25 °C [4]
- Soluble in water and organic
Solubility [3]
solvents
pKa 4.52 (at 18 °C in water)

Spectroscopic Data and Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-
Chlorobutanoic acid. This section provides an analysis of its tH NMR, 13C NMR, and IR spectra.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Chlorobutanoic acid exhibits distinct signals corresponding to the

different proton environments in the molecule.

Table 3: *H NMR Spectral Data (CDCIs)

Chemical Shift

Multiplicity Integration Assignment

(ppm)

~11.8 Broad Singlet 1H -COOH

3.62 Triplet 2H CI-CHz-

2.56 Triplet 2H -CH2-COOH

2.11 Quintet 2H -CH2-CH2-CH:-
Analysis:
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» The downfield signal at approximately 11.8 ppm is characteristic of the acidic proton of the
carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

e The triplet at 3.62 ppm is assigned to the methylene protons adjacent to the electronegative
chlorine atom, which deshields them.

e The triplet at 2.56 ppm corresponds to the methylene protons adjacent to the carbonyl group.

e The quintet at 2.11 ppm arises from the central methylene protons, which are coupled to the
two adjacent methylene groups.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: 13C NMR Spectral Data (CDCIs)

Chemical Shift (ppm) Assignment

~179 C=0

~44 Cl-CHa-

~32 -CH2-COOH

~27 -CH2-CH2-CH:>-
Analysis:

e The signal in the downfield region (~179 ppm) is attributed to the carbonyl carbon of the
carboxylic acid.

o The peak at approximately 44 ppm corresponds to the carbon atom bonded to the chlorine
atom.

e The other two signals in the aliphatic region are assigned to the remaining methylene
carbons in the chain.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Chlorobutanoic acid displays characteristic absorption bands for its
functional groups.

Table 5: Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad O-H stretch (carboxylic acid)
~1710 Strong C=0 stretch (carboxylic acid)
~1410 Medium C-O-H bend
~1290 Medium C-O stretch
~650 Strong C-Cl stretch

Analysis:

e Avery broad band in the region of 2500-3300 cm~1 is a hallmark of the O-H stretching
vibration of a hydrogen-bonded carboxylic acid.

o The strong, sharp absorption at approximately 1710 cm~1 is due to the carbonyl (C=0)
stretching vibration.

e The presence of a strong band around 650 cm~1 is indicative of the C-ClI stretching vibration.

Synthesis of 4-Chlorobutanoic Acid

A common and efficient method for the synthesis of 4-Chlorobutanoic acid is the ring-opening
of y-butyrolactone with hydrochloric acid.

Experimental Protocol: Synthesis from y-Butyrolactone

This protocol details the laboratory-scale synthesis of 4-Chlorobutanoic acid.
Materials:

» y-Butyrolactone
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» Concentrated Hydrochloric Acid (HCI)
e Dichloromethane (CH2Cl2)

e Anhydrous Sodium Sulfate (Naz2S0a)
Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine y-
butyrolactone and concentrated hydrochloric acid.

» Heat the reaction mixture to reflux and maintain for several hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
o Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
o Combine the organic extracts and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure to yield crude 4-Chlorobutanoic acid.

e The crude product can be purified by vacuum distillation.
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Reaction Setup
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Caption: Experimental workflow for the synthesis of 4-Chlorobutanoic acid.
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Chemical Reactivity and Transformations

4-Chlorobutanoic acid possesses two reactive functional groups: a carboxylic acid and a
primary alkyl chloride. This bifunctionality makes it a versatile building block in organic
synthesis.

Reactions of the Carboxylic Acid Group

 Esterification: The carboxylic acid group can be readily converted to an ester by reaction with
an alcohol in the presence of an acid catalyst (e.g., H2SOa).

e Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative
(e.g., acyl chloride), yields the corresponding amides.

Reactions of the Alkyl Chloride Group

» Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles
(e.g., I7, CN~, N37) via an Sn2 mechanism to introduce new functional groups at the terminal
position.

Experimental Protocol: Finkelstein Reaction

This protocol describes the conversion of 4-Chlorobutanoic acid to 4-lodobutanoic acid.
Materials:

e 4-Chlorobutanoic acid

e Sodium lodide (Nal)

e Acetone

Procedure:

 Dissolve 4-Chlorobutanoic acid in acetone in a round-bottom flask.

e Add an excess of sodium iodide to the solution.
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» Heat the mixture to reflux with stirring. The reaction progress is indicated by the formation of
a white precipitate (NacCl).

 After the reaction is complete, cool the mixture and filter to remove the sodium chloride
precipitate.

* Remove the acetone from the filtrate under reduced pressure.

e The resulting crude 4-lodobutanoic acid can be further purified by recrystallization.

Reflux

L
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4-lodobutanoic Acid I(CH2)sCOOH  [----- Sodium Chloride | NaCl (precipitate)

Sodium lodide | Nal in Acetone

Click to download full resolution via product page

Caption: Finkelstein reaction of 4-Chlorobutanoic acid.

Applications in Drug Development and Research

4-Chlorobutanoic acid and its derivatives are important intermediates in the pharmaceutical
industry. For example, it is a precursor for the synthesis of certain anticonvulsant and nootropic
drugs. Its bifunctional nature allows for the construction of more complex molecules with
potential biological activity.

Safety and Handling

4-Chlorobutanoic acid is a corrosive substance and should be handled with appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work
should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse
immediately with plenty of water.

Conclusion
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This technical guide has provided a detailed overview of the structure, properties, analysis,
synthesis, and reactivity of 4-Chlorobutanoic acid. The presented data and experimental
protocols are intended to be a valuable resource for researchers and professionals engaged in
chemical synthesis and drug development. The versatile nature of this molecule, owing to its
two distinct functional groups, ensures its continued importance as a key building block in the
creation of novel and complex chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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